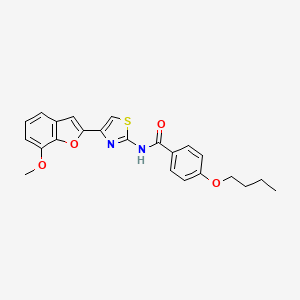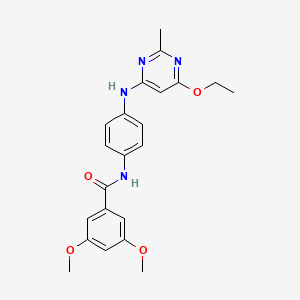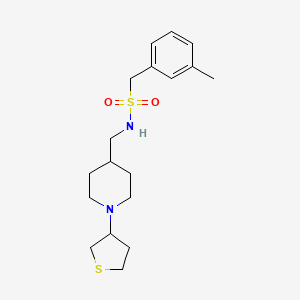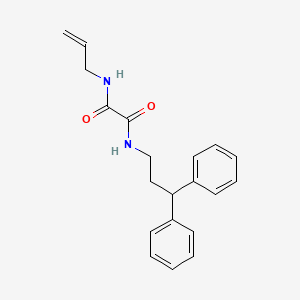
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide is a chemical compound that belongs to the class of cyclopentanecarboxamide derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用機序
The exact mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. It has also been shown to modulate the activity of certain receptors, such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as acetylcholine, dopamine, and serotonin, in the brain. It has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
実験室実験の利点と制限
One of the advantages of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide is its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies and has the potential to be developed into a novel drug. However, there are some limitations to using N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in vivo.
将来の方向性
There are several future directions for the study of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide. One direction is to further investigate its mechanism of action and its effects on various biochemical pathways in the body. Another direction is to study its potential therapeutic applications in other diseases, such as cancer and viral infections. Additionally, the development of novel drug delivery systems and formulations can improve the solubility and efficacy of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide in vivo.
合成法
The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide involves the reaction of cyclopentanecarboxylic acid with N-(3-bromopropyl)tetrahydrothiophene-3-ol in the presence of a base. The resulting intermediate is then reacted with 2-hydroxyethylamine to obtain the final product. The purity and yield of the product can be improved by using appropriate purification techniques.
科学的研究の応用
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its anti-inflammatory, antitumor, and antiviral activities.
特性
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3S/c15-6-7-17-13(5-8-18-10-13)9-14-12(16)11-3-1-2-4-11/h11,15H,1-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPPAVJVMAYSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2(CCSC2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2622486.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2622490.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2622493.png)
![ethyl 2-(2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2622494.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2622496.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(4-methylphenyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2622497.png)
![2,5-Dichloro-3-[(2,2-dimethylpyrrolidin-1-yl)sulfonyl]pyridine](/img/structure/B2622498.png)
![2-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2622499.png)

![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B2622503.png)

